molecular formula C4H2BrN3 B1283029 5-Bromo-1H-imidazole-2-carbonitrile CAS No. 120118-03-8

5-Bromo-1H-imidazole-2-carbonitrile

Cat. No.: B1283029
CAS No.: 120118-03-8
M. Wt: 171.98 g/mol
InChI Key: DXZFZIQXGDJVCL-UHFFFAOYSA-N
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Description

5-Bromo-1H-imidazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C4H2BrN3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of a bromine atom and a nitrile group makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-imidazole-2-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the reaction of 4-bromo-1,2-diaminobenzene with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under controlled conditions. Key studies demonstrate:

Reaction TypeReagents/ConditionsProductYieldSource
Bromine → AmineNH₃ (aq.), DMF, 80°C5-Amino-1H-imidazole-2-carbonitrile68%
Bromine → ThiolNaSH, DMSO, 60°C5-Mercapto-1H-imidazole-2-carbonitrile72%
Bromine → MethoxyNaOMe, MeOH, reflux5-Methoxy-1H-imidazole-2-carbonitrile85%
  • Mechanistic Insight : The bromine’s electrophilicity is enhanced by electron-withdrawing nitrile, facilitating SNAr reactions. Steric hindrance at position 2 directs substitutions to position 5 .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME5-Phenyl-1H-imidazole-2-carbonitrile78%
4-Fluorophenylboronic acidPd(OAc)₂, SPhos, CsF5-(4-Fluorophenyl)-1H-imidazole-2-carbonitrile65%
  • Optimization : Microwave-assisted coupling reduces reaction time (30 min vs. 12 h) with comparable yields .

Cyclization Reactions

The nitrile group enables heterocycle formation via cyclocondensation:

SubstrateReagentsProductApplicationSource
HydrazineEtOH, HCl2-Aminoimidazo[1,2-a]pyridine-3-carbonitrileAnticancer lead
EthylenediamineKOtBu, THFImidazo[4,5-b]pyrazine-2-carbonitrileKinase inhibition
  • Key Observation : Cyclization with hydrazine derivatives proceeds regioselectively at the nitrile carbon .

Oxidation

  • Nitrile → Carboxylic Acid : H₂O₂, NaOH, 100°C converts the nitrile to 5-bromo-1H-imidazole-2-carboxylic acid (yield: 89%) .
  • Imidazole Ring : MnO₂ selectively oxidizes the imidazole ring to imidazolone derivatives under mild conditions .

Reduction

  • Nitrile → Amine : LiAlH₄ reduces the nitrile to 5-bromo-1H-imidazole-2-methylamine (yield: 63%) .

Comparative Reactivity

A reactivity comparison with analogues highlights electronic effects:

CompoundReactivity TrendKey Difference
5-Chloro-1H-imidazole-2-carbonitrileSlower substitution (Cl less electrophilic)Lower yields in SNAr
5-Iodo-1H-imidazole-2-carbonitrileFaster coupling (I better leaving group)Higher Suzuki yields

Mechanistic Studies

  • Substitution : DFT calculations reveal a two-step mechanism: (1) nucleophilic attack at C5, (2) bromide elimination .
  • Cyclization : Kinetic studies show first-order dependence on nitrile concentration, suggesting rate-determining cyclization .

Scientific Research Applications

Chemistry

5-Bromo-1H-imidazole-2-carbonitrile serves as a building block for synthesizing more complex molecules. Its versatility allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles.
  • Cyclization Reactions : The nitrile group can engage in cyclization to form complex heterocycles.

The compound has been investigated for its potential bioactive properties:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes its effectiveness compared to standard antibiotics:

CompoundE. coli (mm)P. aeruginosa (mm)B. subtilis (mm)C. albicans (mm)
This compound15192119
Streptomycin28323133
Imidil---34

This data suggests that the compound has a competitive profile against standard antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 breast cancer cells, with an IC50 value of approximately 25.72 µM. In vivo studies further supported these findings, showing suppressed tumor growth in treated mice. The mechanism appears to involve enzyme inhibition and disruption of cellular processes .

Medicinal Chemistry

This compound is explored for its therapeutic potential, including:

  • Antimicrobial Agents : Its derivatives are being studied for broad-spectrum antimicrobial activity.
  • Anticancer Agents : The compound's ability to inhibit tumor growth positions it as a candidate for cancer therapies.

Antimicrobial Studies

A study highlighted that imidazole derivatives possess broad-spectrum antimicrobial activity, reinforcing the importance of structural modifications in enhancing efficacy against resistant strains .

Anticancer Studies

Recent investigations into imidazole derivatives have shown enhanced cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited IC50 values as low as 0.31 µM against adenocarcinoma cells, indicating their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 5-Bromo-1H-imidazole-2-carbonitrile involves its interaction with various molecular targets. The bromine atom and nitrile group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-imidazole-2-carbonitrile
  • 5-Fluoro-1H-imidazole-2-carbonitrile
  • 5-Iodo-1H-imidazole-2-carbonitrile

Uniqueness

5-Bromo-1H-imidazole-2-carbonitrile is unique due to the presence of the bromine atom, which can participate in a variety of chemical reactions not possible with other halogenated imidazoles. This makes it a versatile compound for synthetic chemistry and various applications .

Biological Activity

5-Bromo-1H-imidazole-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound is synthesized through the cyclization of amido-nitriles, typically involving the reaction of 4-bromo-1,2-diaminobenzene with cyanogen bromide under basic conditions. This compound features a bromine atom and a nitrile group, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition zones. A comparative study is summarized in the table below:

Compound E. coli (mm) P. aeruginosa (mm) B. subtilis (mm) C. albicans (mm)
This compound15192119
Streptomycin28323133
Imidil34

This data suggests that the compound has a competitive antimicrobial profile compared to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The compound demonstrated an IC50 value of approximately 25.72 µM, indicating effective cytotoxicity against these cells .

In vivo studies further supported these findings, showing suppressed tumor growth in mice treated with the compound . The mechanism appears to involve disruption of cellular processes through interaction with specific molecular targets.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The bromine atom and nitrile group can interact with enzymes, potentially inhibiting their activity.
  • Cellular Disruption : The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Further studies are needed to elucidate the precise molecular interactions and pathways involved in its biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of derivatives and analogs of imidazole compounds, including this compound:

  • Anticancer Studies : A recent study demonstrated that derivatives of imidazole exhibited enhanced cytotoxicity against various cancer cell lines, with some compounds showing IC50 values as low as 0.31 µM against adenocarcinoma cells .
  • Antimicrobial Studies : Another investigation highlighted that imidazole derivatives possess broad-spectrum antimicrobial activity, reinforcing the importance of structural modifications in enhancing efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 5-Bromo-1H-imidazole-2-carbonitrile?

  • Methodological Answer : The synthesis typically involves cyclization of brominated precursors. For example, manganese(IV) oxide in dichloromethane (DCM) can oxidize imidazole intermediates to introduce functional groups, achieving yields up to 85% under optimized conditions . Alternatively, protocols for analogous bromo-imidazoles (e.g., benzimidazole derivatives) use carbon disulfide and potassium hydroxide in refluxing ethanol to form thiol intermediates, which can be modified to nitriles via cyanation reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Essential for confirming substituent positions and aromaticity. For instance, in 5-Bromo-2-phenyl-1H-benzo[d]imidazole, δ 8.18–8.16 (d, 2H) corresponds to phenyl protons, while δ 13.09 (br s) indicates NH .
  • HRMS : Validates molecular weight (e.g., [M+Na]+ observed at 294.9849 for a bromo-imidazole analog) .
  • IR Spectroscopy : Detects nitrile stretching (~2200 cm⁻¹) and NH vibrations.

Q. How should researchers handle solubility and stability challenges during experiments?

  • Methodological Answer :

  • Solubility : Prioritize polar aprotic solvents (e.g., DMF, DMSO) based on calculated LogP values (e.g., LogP ~1.5 for similar nitriles) .
  • Stability : Avoid prolonged exposure to moisture or light. Storage at -20°C under inert atmosphere is recommended for analogs like 1H-benzo[d]imidazole-2-carbaldehyde .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodological Answer :

  • Catalyst Screening : Compare ruthenium complexes (e.g., [Ru(bpp)(pydic)]) with MnO₂, noting that MnO₂ in DCM achieves 85% yield for imidazole aldehydes .
  • Design of Experiments (DoE) : Vary temperature (50–100°C), solvent (DCM vs. ethanol), and reaction time (2–24 hours) to identify optimal parameters.
  • Work-Up : Acidic quenching (e.g., 30% acetic acid) followed by recrystallization (aqueous ethanol) improves purity .

Q. What strategies resolve contradictions in reported catalytic efficiencies for bromo-imidazole syntheses?

  • Methodological Answer :

  • Time-Dependent Analysis : Apply frameworks from studies on contradictory outcomes (e.g., short-term vs. long-term effects in catalysis) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., comparing yields under identical catalysts) to identify confounding variables (e.g., moisture sensitivity).
  • Reproducibility Protocols : Standardize substrate ratios and purity metrics, as seen in benzimidazole thiol syntheses .

Q. Which computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model electron density at the nitrile and bromo positions to assess susceptibility to Suzuki-Miyaura couplings.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for analogs .

Properties

IUPAC Name

5-bromo-1H-imidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN3/c5-3-2-7-4(1-6)8-3/h2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZFZIQXGDJVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560557
Record name 5-Bromo-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120118-03-8
Record name 5-Bromo-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-imidazole-2-carbonitrile
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